diSulfo-Cy3 alkyne

Aqueous Solubility Protein Labeling Click Chemistry

Non-sulfonated Cy3 alkyne analogs require organic co-solvents (DMSO/DMF) that denature proteins and complicate purification. diSulfo-Cy3 alkyne (CAS 2055138-88-8) solves this with dual sulfonate groups enabling direct dissolution in aqueous buffers (>10 mg/mL in PBS). Key advantages: 8% higher molar extinction coefficient (ε=162,000 vs 150,000 M⁻¹cm⁻¹) for superior signal intensity; compatible with Cu-free SPAAC for live-cell imaging without copper cytotoxicity; and simple dialysis-based purification eliminating HPLC requirements. Ideal for labeling azide-modified proteins, antibodies, and cell-surface glycans.

Molecular Formula C33H38KN3O7S2
Molecular Weight 691.9 g/mol
Cat. No. B12279279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamediSulfo-Cy3 alkyne
Molecular FormulaC33H38KN3O7S2
Molecular Weight691.9 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCC#C)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+]
InChIInChI=1S/C33H39N3O7S2.K/c1-7-19-34-31(37)14-9-8-10-20-36-28-18-16-24(45(41,42)43)22-26(28)33(4,5)30(36)13-11-12-29-32(2,3)25-21-23(44(38,39)40)15-17-27(25)35(29)6;/h1,11-13,15-18,21-22H,8-10,14,19-20H2,2-6H3,(H2-,34,37,38,39,40,41,42,43);/q;+1/p-1
InChIKeyGEFNWMRIDXQVNK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

diSulfo-Cy3 Alkyne: Water-Soluble Cyanine Dye


diSulfo-Cy3 alkyne (CAS 2055138-88-8) is a water-soluble fluorescent dye within the cyanine 3 (Cy3) class, functionalized with a terminal alkyne group for bioorthogonal click chemistry . Its molecular core consists of the Cy3 polymethine chromophore, which provides characteristic orange-red fluorescence with excitation/emission maxima centered around 550 nm and 570 nm, respectively . The compound is chemically defined as a disulfonated derivative, bearing two sulfonate groups that confer high aqueous solubility, thereby eliminating the need for organic co-solvents in biological labeling workflows [1].

Why diSulfo-Cy3 Alkyne Cannot Be Substituted


Substituting diSulfo-Cy3 alkyne with a non-sulfonated Cy3 alkyne analog introduces critical workflow incompatibilities and performance degradation in aqueous biological systems. Non-sulfonated cyanine alkynes, such as Cyanine3 alkyne (CAS 1902918-31-3), are inherently water-insoluble and require dissolution in organic co-solvents like DMSO or DMF prior to aqueous labeling . This requirement can denature sensitive protein targets and complicate purification via dialysis . In contrast, the two sulfonate groups on diSulfo-Cy3 alkyne enable direct dissolution and reaction in purely aqueous buffers, preserving biomolecule integrity and enabling straightforward removal of unreacted dye by dialysis [1]. Furthermore, sulfonation is documented to enhance fluorescence quantum yield and photostability relative to the non-sulfonated core, providing measurable signal improvements .

Key Evidence: diSulfo-Cy3 Alkyne Performance


Aqueous Solubility for Solvent-Free Labeling

diSulfo-Cy3 alkyne exhibits complete water solubility (>10 mg/mL in PBS), allowing it to be used directly in aqueous buffers for labeling reactions [1]. In contrast, non-sulfonated Cyanine3 alkyne is water-insoluble and requires dissolution in organic co-solvents such as DMSO or DMF before addition to aqueous reaction mixtures [2]. This fundamental difference in solubility is critical when labeling proteins or other biomolecules that are sensitive to organic solvents, where even 10-15% v/v organic co-solvent can induce denaturation or aggregation [3].

Aqueous Solubility Protein Labeling Click Chemistry

Higher Molar Extinction Coefficient

diSulfo-Cy3 alkyne demonstrates a molar extinction coefficient (ε) of 162,000 M⁻¹cm⁻¹ at its absorption maximum [1]. This value is 8% higher than the 150,000 M⁻¹cm⁻¹ reported for non-sulfonated Cyanine3 alkyne under identical buffer conditions . The higher extinction coefficient directly translates to greater fluorescence brightness per molecule, enabling detection of lower-abundance targets or reduced probe concentrations in imaging and flow cytometry applications.

Extinction Coefficient Fluorescence Brightness Assay Sensitivity

Improved Fluorescence Quantum Yield in Water

Sulfonation of cyanine dyes is consistently reported to increase fluorescence quantum yield in aqueous environments . While specific quantum yield values for diSulfo-Cy3 alkyne vary by source (0.1 to 0.15 in PBS), the class-level effect of sulfonation is an improvement over non-sulfonated cyanines, which suffer from lower quantum yields in water due to aggregation and quenching . This enhancement is particularly relevant for applications requiring detection in purely aqueous biological media without organic co-solvents.

Quantum Yield Fluorescence Efficiency Aqueous Imaging

Copper-Free Click Chemistry Compatibility

The terminal alkyne group of diSulfo-Cy3 alkyne participates in both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) . Its water solubility is particularly advantageous for SPAAC reactions with DBCO- or BCN-modified biomolecules, as the entire reaction can be performed in biocompatible aqueous buffers without copper catalyst or organic co-solvent . This enables live-cell surface labeling and in vivo imaging studies where copper toxicity and solvent-induced cytotoxicity would otherwise preclude the use of non-sulfonated alkynes [1].

SPAAC Copper-Free Click Chemistry Live-Cell Imaging

Pathogen Glycan Labeling Validation

diSulfo-Cy3 alkyne has been successfully employed in a peer-reviewed study for the chemoenzymatic labeling of terminal N-acetylneuraminic acid-α(2-3)-galactose glycans on live and dead Gram-positive and Gram-negative pathogens [1]. In this study, azide-modified glycan precursors were incorporated onto bacterial surfaces, followed by CuAAC with diSulfo-Cy3 alkyne to achieve specific fluorescence labeling. The water solubility of the dye was critical for maintaining pathogen viability and enabling homogeneous aqueous-phase labeling without organic co-solvent interference.

Pathogen Detection Glycan Labeling CuAAC

Optimal Applications for diSulfo-Cy3 Alkyne


Aqueous-Phase Protein Labeling

diSulfo-Cy3 alkyne is the preferred choice for labeling azide-modified proteins, antibodies, or peptides in purely aqueous buffers. Its >10 mg/mL solubility in PBS [1] eliminates the need for DMSO or DMF co-solvents, which can denature sensitive proteins. This scenario is supported by the evidence of its water solubility and class-level improvement in quantum yield in aqueous media .

Live-Cell Glycan Imaging via SPAAC

The water solubility and alkyne functionality of diSulfo-Cy3 alkyne enable copper-free SPAAC labeling of azide-tagged cell surface glycans. This avoids copper cytotoxicity and allows for real-time imaging of live cells in their native aqueous environment . The use of diSulfo-Cy3 alkyne in pathogen glycan labeling provides direct precedent for this application [2].

High-Sensitivity Detection in Assays and Flow Cytometry

The 8% higher molar extinction coefficient of diSulfo-Cy3 alkyne (162,000 M⁻¹cm⁻¹) compared to non-sulfonated Cy3 alkyne (150,000 M⁻¹cm⁻¹) [3] translates to increased signal intensity per labeled molecule. This makes it advantageous for applications requiring low detection limits, such as ELISA, microplate-based binding assays, or flow cytometry of rare cell populations.

Dialysis-Based Purification of Conjugates

diSulfo-Cy3 alkyne's water solubility allows for efficient removal of excess unreacted dye by simple dialysis against aqueous buffer [4]. In contrast, non-sulfonated Cy3 alkyne aggregates and precipitates in aqueous dialysis, requiring more complex purification methods like gel filtration or HPLC. This reduces workflow time and cost for conjugate purification.

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